molecular formula C34H67NO3 B2619146 N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide CAS No. 1840942-13-3

N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide

Cat. No.: B2619146
CAS No.: 1840942-13-3
M. Wt: 544.957
InChI Key: YDNKGFDKKRUKPY-HJSOYJPBSA-N
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Description

“N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide” is a type of ceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play a crucial role in determining the physical properties of cell membranes and have been implicated in a wide range of physiological functions .


Molecular Structure Analysis

The molecular formula of this compound is C32H63NO3 . It consists of a sphingosine backbone, where the amine group is linked to a fatty acid . The structure also includes a hydroxymethyl group (−CH2−OH), which is an alcohol .


Physical and Chemical Properties Analysis

The compound is a crystalline solid . Its molecular weight is 509.9 . The compound’s solubility in DMF is 0.15 mg/mL .

Mechanism of Action

Target of Action

The primary target of the compound C16 Ceramide-d7, also known as N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide or N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide, is the p53 tumor suppressor . The p53 protein plays a key role in regulating cell cycle, apoptosis, and survival in response to diverse stress stimuli .

Mode of Action

C16 Ceramide-d7 tightly binds within the p53 DNA-binding domain, in close vicinity to the Box V motif . This interaction is highly selective toward the ceramide acyl chain length with its C10 atom being proximal to Ser240 and Ser241 . Ceramide binding stabilizes p53 and disrupts its complex with E3 ligase MDM2 leading to the p53 accumulation, nuclear translocation, and activation of the downstream targets .

Biochemical Pathways

C16 Ceramide-d7 is synthesized from ceramide synthase 6 (CerS6) . Ceramides are bioactive sphingolipids that play pivotal roles in regulating cellular metabolism . The acyl chain length plays a key role in determining the physiological function of ceramides, as well as their role in metabolic disease . Ceramide with an acyl chain length of 16 carbons (C16 ceramide) has been implicated in obesity, insulin resistance, and liver disease .

Pharmacokinetics

It’s known that ceramides, including c16 ceramide-d7, are bioactive sphingolipids that play pivotal roles in cellular metabolism . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate .

Result of Action

The binding of C16 Ceramide-d7 to p53 leads to the stabilization of p53 and disruption of its complex with E3 ligase MDM2 . This results in the accumulation of p53, its nuclear translocation, and the activation of downstream targets . This mechanism of p53 activation is fundamentally different from the canonical p53 regulation through protein-protein interactions or posttranslational modifications .

Action Environment

The action of C16 Ceramide-d7 is influenced by environmental factors such as nutrient and metabolic stress . The mechanism of p53 activation by C16 Ceramide-d7 is triggered by serum or folate deprivation, implicating it in the cellular response to nutrient/metabolic stress .

Biochemical Analysis

Biochemical Properties

C16 Ceramide-d7 plays a vital role in apoptotic signaling . It interacts with various enzymes and proteins, including sphingosine kinases, which drive its phosphorylation into sphingosine 1-phosphate . This interaction is crucial for the regulation of cellular metabolism .

Cellular Effects

C16 Ceramide-d7 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have apoptotic effects on several ceramide species based on acyl-chain saturation . It also plays a key role in insulin resistance, hyperglycemia, and obesity .

Molecular Mechanism

The molecular mechanism of action of C16 Ceramide-d7 involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, C16 Ceramide-d7 shows changes in its effects over time. It has been used as a standard to measure the amount of C16 ceramide in skeletal muscle by liquid chromatography–mass spectrometry (LC-MS) .

Dosage Effects in Animal Models

For instance, abnormal ceramide accumulation is associated with metabolic dysfunction, and elevated levels of ceramides have been observed in obesity-related diseases .

Metabolic Pathways

C16 Ceramide-d7 is involved in several metabolic pathways. It is synthesized primarily through the de novo synthesis pathway, sphingomyelin metabolism pathway, and salvage pathway . These pathways involve various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of C16 Ceramide-d7 is not explicitly documented. For instance, ceramide synthase 6 (CerS6), which synthesizes C16 Ceramide-d7, is localized in the endoplasmic reticulum .

Properties

IUPAC Name

N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i1D3,3D2,5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNKGFDKKRUKPY-HJSOYJPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H67NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
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N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
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N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
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N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
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N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide
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N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide

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